tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17371460
InChI: InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate

CAS No.:

Cat. No.: VC17371460

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate -

Specification

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
IUPAC Name tert-butyl 6-azaspiro[3.4]octane-8-carboxylate
Standard InChI InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3
Standard InChI Key MCCVYTDSDBZMQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1CNCC12CCC2

Introduction

Compound NameSubstituent at Position 8Molecular FormulaMolecular Weight (g/mol)
tert-Butyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate FluorineC₁₂H₂₀FNO₂229.29
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate Ethyl esterC₁₅H₂₅NO₄283.36
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate HydroxymethylC₁₃H₂₃NO₃241.33

The absence of a fluorine or hydroxymethyl group in the target compound suggests a simpler scaffold with a tert-butyl ester directly attached to the spirocyclic core. This structural simplicity enhances its utility as a modular building block for further functionalization .

Synthesis and Preparation Strategies

Core Spirocyclic Framework Construction

The synthesis of 6-azaspiro[3.4]octane derivatives typically begins with the formation of the spirocyclic backbone via intramolecular cyclization. For example, tert-butyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate is synthesized through a fluorination-cyclization sequence starting from a keto-azetidine precursor . Similarly, the dicarboxylate derivative (C₁₅H₂₅NO₄) is prepared via esterification of a spirocyclic diacid with tert-butyl and ethyl groups under mild acidic conditions .

Physicochemical Properties and Stability

While specific data for tert-butyl 6-azaspiro[3.4]octane-8-carboxylate are scarce, inferences can be drawn from analogues:

  • Solubility: The Boc group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or THF .

  • Thermal Stability: Tert-butyl esters generally exhibit decomposition temperatures above 150°C, ensuring stability during routine handling .

  • Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., TFA), enabling deprotection in downstream reactions .

Chemical Reactivity and Functionalization

The spirocyclic core and ester functionality enable diverse transformations:

  • Deprotection: Acidic hydrolysis removes the Boc group, yielding a free amine or carboxylic acid for further coupling .

  • Nucleophilic Substitution: The electron-deficient spirocyclic nitrogen may undergo alkylation or acylation, though steric hindrance could limit reactivity .

  • Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could introduce aryl groups at position 8, leveraging halogenated precursors .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Spirocyclic compounds are prized for their ability to mimic bioactive conformations. The rigidity of the 6-azaspiro[3.4]octane scaffold may improve binding affinity to targets such as G-protein-coupled receptors (GPCRs) or kinases . For instance, fluorinated analogues have shown promise in modulating neurotransmitter systems, suggesting potential neuropharmacological applications .

Industrial Synthesis

The compound’s stability and modularity make it suitable for continuous-flow manufacturing, where automated reactors ensure reproducibility in large-scale production .

Comparison with Structural Analogues

Impact of Substituents

  • Fluorine: Enhances metabolic stability and membrane permeability due to electronegativity .

  • Hydroxymethyl: Introduces polarity, improving aqueous solubility for biological assays .

  • Ethyl Ester: Serves as a leaving group in nucleophilic acyl substitutions, enabling diversification .

Physicochemical Trade-offs

SubstituentAdvantageDisadvantage
FluorineIncreased metabolic stabilitySynthetic complexity
HydroxymethylEnhanced solubilitySusceptibility to oxidation
Ethyl EsterVersatile reactivityReduced thermal stability

Future Directions and Research Opportunities

  • Synthetic Methodology: Developing enantioselective routes to access chiral spirocyclic intermediates.

  • Biological Screening: Evaluating the compound’s activity against neurodegenerative and infectious disease targets.

  • Material Science: Exploring its use in porous organic polymers for catalysis or gas storage.

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